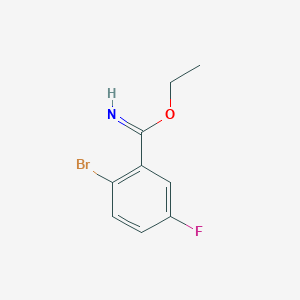

Ethyl 2-bromo-5-fluorobenzimidate

Description

Ethyl 2-bromo-5-fluorobenzimidate (CAS: 1260849-11-3) is a synthetic benzoate derivative with the molecular formula C₉H₉BrFNO and a molecular weight of 246.076 g/mol . This compound is structurally characterized by a benzimidate core substituted with bromine at the 2-position and fluorine at the 5-position, esterified with an ethyl group. It is primarily used in research settings for applications such as organic synthesis intermediates or biochemical probes. The compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO) and requires specific storage conditions (−80°C for long-term stability, −20°C for short-term use). Its solubility varies depending on the solvent, necessitating protocols like sonication or heating to 37°C for optimal dissolution .

Properties

IUPAC Name |

ethyl 2-bromo-5-fluorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQXSPAECTUWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-fluorobenzimidate typically involves the bromination and fluorination of benzimidate derivatives. One common method includes the reaction of ethyl benzimidate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-fluorobenzimidate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-5-fluorobenzimidate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-fluorobenzimidate involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-bromo-5-fluorobenzimidate belongs to a broader class of substituted ethyl benzoates.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Observations

Substituent Effects on Reactivity: The bromine substituent in this compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, methoxy or methyl substituents (e.g., Ethyl 5-bromo-2-methoxybenzoate) reduce reactivity due to electron-donating effects .

Core Structure Differences :

- Compounds with thiophene or indole cores (e.g., Ethyl 5-chlorothiophene-2-carboxylate) exhibit distinct electronic properties compared to the benzimidate core, impacting applications in materials science versus medicinal chemistry .

Research Findings

- This highlights the role of substituents in modulating biological activity.

- Synthetic Utility: Bromine and fluorine substituents in this compound enable regioselective functionalization, a feature less pronounced in non-halogenated analogs like Ethyl 5-methylhex-5-enoate .

Biological Activity

Ethyl 2-bromo-5-fluorobenzimidate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is modified with a bromine atom at the 2-position and a fluorine atom at the 5-position. The general structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 251.08 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of a suitable benzimidazole precursor. Various methods have been documented, including nucleophilic substitution reactions that utilize halogenated reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, a study conducted on human cancer cell lines demonstrated that the compound induced apoptosis (programmed cell death) in cancer cells. The mechanism appears to involve the activation of specific signaling pathways related to cell cycle regulation.

Case Study: Apoptotic Effects on Cancer Cell Lines

A notable study investigated the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized in Table 2.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-fluorobenzimidate, and how are intermediates characterized?

The synthesis typically involves sequential halogenation and esterification. For example, bromine and fluorine substituents are introduced via electrophilic aromatic substitution, followed by esterification using ethanol under acidic conditions. Key intermediates (e.g., 2-bromo-5-fluorobenzoic acid) are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- NMR spectroscopy : Identifies substituent positions via chemical shifts (e.g., deshielding effects of bromine/fluorine).

- High-resolution MS : Confirms molecular formula ([M+H]+ or [M–H]– ions).

- X-ray crystallography : Resolves structural ambiguities using programs like SHELXL for refinement .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What are the primary research applications of this compound in academia?

It serves as a precursor in:

- Drug discovery : Modifying the benzimidate core to target enzyme active sites (e.g., kinase inhibitors).

- Material science : Incorporating halogenated aromatic systems into polymers for optoelectronic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use a Design of Experiments (DoE) approach:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics.

- Catalyst screening : Lewis acids like FeCl₃ may accelerate bromination .

- Temperature control : Stepwise heating (50–80°C) minimizes side reactions. Monitor outcomes via HPLC-MS to quantify byproducts (e.g., dihalogenated impurities) .

Q. How to resolve contradictions between spectroscopic data and crystallographic models?

- SHELX refinement : Adjust thermal parameters and occupancy rates to align calculated/observed diffraction patterns .

- ORTEP visualization : Compare bond angles/distances with DFT-optimized geometries to identify steric clashes . Example: A 0.05 Å discrepancy in C–Br bond lengths may indicate lattice strain, resolvable via TWINABS for twinned crystals .

Q. What strategies mitigate regioselectivity challenges during halogenation?

- Directing group engineering : Introduce temporary protecting groups (e.g., –NO₂) to steer bromine/fluorine placement.

- Isotopic labeling : Use ¹⁹F NMR to track substitution patterns in real-time .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

- DFT calculations (Gaussian, ORCA): Predict electrophilic aromatic substitution sites via Fukui indices.

- Molecular docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) to guide derivative design .

Data-Driven Methodologies

Q. Designing bioactive derivatives: What structural modifications enhance pharmacological activity?

- SAR studies : Replace the ethyl group with bulkier esters (e.g., tert-butyl) to improve metabolic stability.

- Fragment-based screening : Use surface plasmon resonance (SPR) to identify high-affinity binders .

Q. How to address instability during storage?

- Moisture-sensitive handling : Store under inert gas (N₂/Ar) at –20°C.

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.